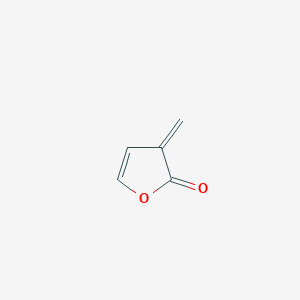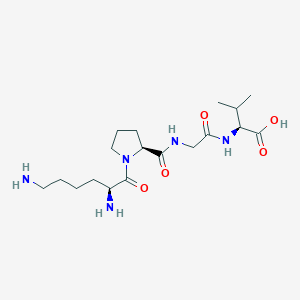
Bromozinc(1+) (3-methylphenyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+) (3-methylphenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 3-methylphenylmethanide anion. This compound is part of a broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Bromozinc(1+) (3-methylphenyl)methanide typically involves the reaction of 3-methylbenzyl bromide with zinc in the presence of a suitable solvent. One common method is to activate zinc powder with chlorotrimethylsilane, followed by the addition of 3-methylbenzyl bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity zinc and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+) (3-methylphenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Bromozinc(1+) (3-methylphenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Bromozinc(1+) (3-methylphenyl)methanide involves the formation of a reactive intermediate that can undergo various transformations. In coupling reactions, the compound typically forms a complex with a palladium catalyst, which facilitates the transfer of the aryl group to the target molecule . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Bromozinc(1+) (3-methylphenyl)methanide is unique due to the presence of the 3-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain organic compounds that require precise control over the reaction conditions and products.
Propiedades
Número CAS |
195985-11-6 |
|---|---|
Fórmula molecular |
C8H9BrZn |
Peso molecular |
250.4 g/mol |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AHUKIKHLUXYKCM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
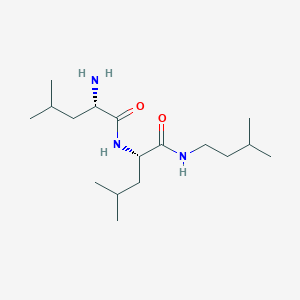
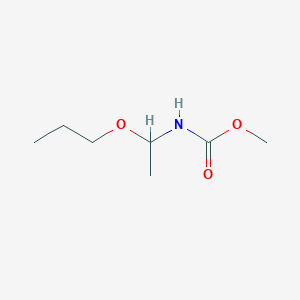



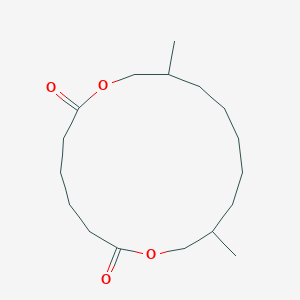

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
